![molecular formula C11H14O4 B14242468 {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol CAS No. 499219-63-5](/img/structure/B14242468.png)
{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol is an organic compound that features a methoxy group, an oxirane ring, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Epoxidation of Allyl Ethers: One common method to synthesize {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol involves the epoxidation of allyl ethers. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Methoxylation and Hydroxylation: Another route involves the methoxylation of a phenyl ring followed by hydroxylation
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation processes. These processes use robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring can be opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of {3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxy and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
{3-Methoxy-4-hydroxyphenyl}methanol: Lacks the oxirane ring but has similar methoxy and hydroxyl functionalities.
{4-[(Oxiran-2-yl)methoxy]phenyl}methanol: Similar structure but without the methoxy group on the phenyl ring.
{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}ethanol: Similar structure but with an ethanol moiety instead of methanol.
Uniqueness
{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol is unique due to the presence of both an oxirane ring and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
499219-63-5 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
[3-methoxy-4-(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H14O4/c1-13-11-4-8(5-12)2-3-10(11)15-7-9-6-14-9/h2-4,9,12H,5-7H2,1H3 |
InChI Key |
KTJLFQVVOVNKNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



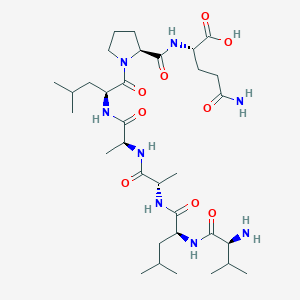


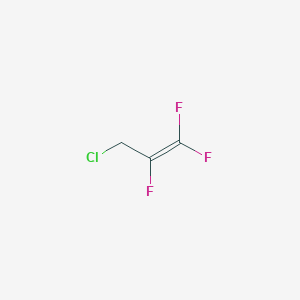
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
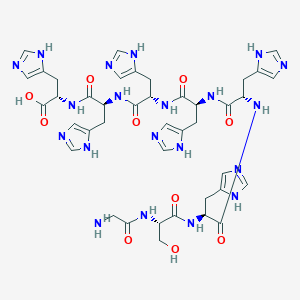
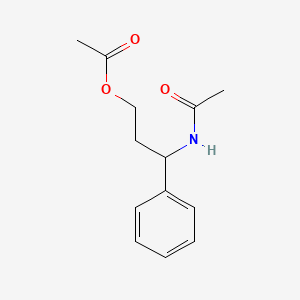

![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
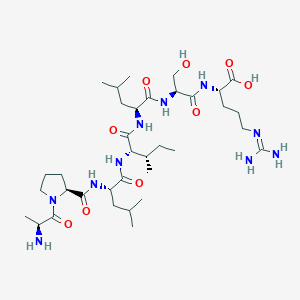
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
